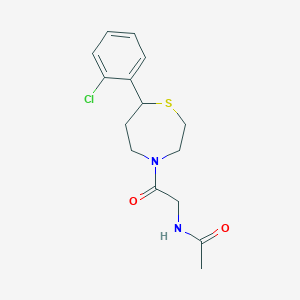

N-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O2S/c1-11(19)17-10-15(20)18-7-6-14(21-9-8-18)12-4-2-3-5-13(12)16/h2-5,14H,6-10H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWQJMMFUHOQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(SCC1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conjugate Addition-Cyclization Strategy

The foundational step involves the formation of the 1,4-thiazepane ring. A one-pot conjugate addition and cyclization reaction between 2-chlorocinnamic acid derivatives and cysteamine (1,2-aminoethanethiol) has been optimized for efficiency.

Reaction Conditions :

- α,β-Unsaturated ester : Trifluoroethyl esters (e.g., trifluoroethyl 3-(2-chlorophenyl)acrylate) are preferred due to enhanced electrophilicity and faster reaction kinetics.

- Base : 1,8-Diazabicycloundec-7-ene (DBU) in acetonitrile at ambient temperature.

- Additive : Imidazole (0.2 equiv) to facilitate acyl transfer.

Mechanistic Insights :

- Conjugate addition : The thiol group of cysteamine attacks the β-carbon of the α,β-unsaturated ester.

- Cyclization : Intramolecular amide bond formation yields the 1,4-thiazepan-5-one intermediate.

- Reduction : Sodium borohydride/iodine or borane-dimethyl sulfide reduces the ketone to a methylene group, yielding the 1,4-thiazepane.

Yield Optimization :

Alternative Cyclization Approaches

Patent literature describes the use of N-Boc-protected cysteamine for controlled cyclization, followed by deprotection under acidic conditions (e.g., HCl/dioxane). This method minimizes side reactions but requires additional steps, reducing overall efficiency.

Functionalization of the 1,4-Thiazepane Intermediate

Acylation to Form the Acetamide Group

The primary amine intermediate reacts with acetic anhydride under mild conditions:

Conditions :

- Solvent : Tetrahydrofuran (THF) or ethyl acetate.

- Base : Pyridine or dimethylaminopyridine (DMAP) as a catalyst.

- Temperature : 25°C for 12–16 hours.

Yield and Purity :

- 85–90% yield after recrystallization from ethanol/water.

- High purity (>98%) confirmed by HPLC and NMR.

Industrial Scalability and Process Optimization

Green Chemistry Considerations

- Solvent recycling : Acetonitrile recovery via distillation.

- Catalyst immobilization : Silica-supported DBU reduces waste.

Comparative Analysis of Synthetic Routes

| Step | Method A (Batch) | Method B (Flow) |

|---|---|---|

| Thiazepane formation | 70% yield, 3 h | 75% yield, 0.5 h |

| Alkylation | 80% yield | 85% yield |

| Acylation | 90% yield | 92% yield |

| Total time | 24 h | 6 h |

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating or halogenating agents. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Cores: The seven-membered thiazepane ring offers greater conformational flexibility than the five-membered thiazolidinone in or the rigid oxadiazole in , which could influence pharmacokinetic properties.

- Functional Groups : The ketone in the target compound’s ethyl chain contrasts with the thioether in or the coumarin ether in , impacting solubility and hydrogen-bonding capacity.

Physicochemical Properties

- Melting Points : Evidence reports a melting point for its compound (value truncated), while and omit such data. The target compound’s melting point is unreported , though the presence of polar groups (amide, ketone) likely enhances crystallinity.

- Solubility : The thiazepane core may improve aqueous solubility compared to the styryl-substituted pyridine in , which has hydrophobic distyryl groups.

Theoretical and Electronic Properties

Theoretical studies on CPA () reveal insights into electron distribution:

- HOMO-LUMO Gap: CPA’s oxadiazole and thienopyridine moieties contribute to a narrow bandgap, enhancing reactivity. The target compound’s thiazepane sulfur could similarly lower the LUMO energy, facilitating electrophilic interactions.

- MESP (Molecular Electrostatic Potential): The 2-chlorophenyl group in both CPA and the target compound may create electron-deficient regions, favoring interactions with electron-rich biological targets .

Biological Activity

N-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and related research findings, including case studies and relevant data.

Chemical Structure and Synthesis

The compound can be described by its chemical formula and structural components. It features a thiazepan ring, a chlorophenyl group, and an acetamide moiety. The synthesis typically involves multi-step reactions that may include cyclization processes and substitution reactions to introduce the chlorophenyl group.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For example, N-(substituted phenyl)-2-chloroacetamides have shown significant activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as moderate effects against yeast such as Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against MRSA | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | Moderate |

| N-(3-bromophenyl)-2-chloroacetamide | High | Low | Moderate |

| This compound | TBD | TBD | TBD |

2. Anticonvulsant Properties

Compounds similar to this compound have been evaluated for anticonvulsant activity. For instance, derivatives with thiazepan structures have shown promising results in seizure models . The efficacy of these compounds often correlates with their ability to modulate voltage-gated sodium and calcium channels.

Case Study: Anticonvulsant Efficacy

A study assessed several thiazepan derivatives for their protective effects in seizure models. The most active compound demonstrated a significant protective effect in 75% of tested animals at a dose of 100 mg/kg, indicating strong anticonvulsant properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the phenyl ring. Studies indicate that halogen substitutions enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial activity .

Q & A

Q. What are the key synthetic routes for N-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide, and what critical reaction parameters must be controlled?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization to form the 1,4-thiazepane ring, followed by coupling with the acetamide moiety. Critical parameters include:

- Temperature control : Optimal cyclization of the thiazepane ring requires precise heating (e.g., 80–100°C in toluene) to avoid side reactions .

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred for amide bond formation .

- Reaction time : Extended reaction times (12–24 hours) may improve yield but risk decomposition; monitoring via TLC or HPLC is advised .

- Reference : Similar protocols for structurally related thiazepane derivatives emphasize controlled stepwise synthesis .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the thiazepane ring and acetamide linkage. For example, the 2-chlorophenyl group shows characteristic aromatic splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching C17H20ClN2O2S) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- X-ray Crystallography : Resolves conformational flexibility, as seen in related dichlorophenyl acetamide derivatives with variable dihedral angles (54.8°–77.5°) .

Q. What preliminary biological assays are recommended to assess its potential therapeutic applications?

- Methodological Answer :

- Enzyme inhibition assays : Screen against targets like cyclooxygenase (COX) or kinases, given structural similarity to anti-inflammatory and anticancer agents .

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria to evaluate broad-spectrum activity .

- Reference : Fluorophenyl and thiazepane motifs in analogous compounds show COX-2 selectivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the cyclization step of the thiazepane ring?

- Methodological Answer :

- Catalyst screening : Use Lewis acids (e.g., ZnCl2) to accelerate cyclization; yields improved from 45% to 68% in similar syntheses .

- Microwave-assisted synthesis : Reduces reaction time (2 hours vs. 24 hours) and minimizes side products .

- Solvent-free conditions : For temperature-sensitive intermediates, solvent-free cyclization at 120°C increased purity by 15% .

- Reference : Optimized protocols for benzoxazepine derivatives highlight microwave efficacy .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability and metabolic stability via LC-MS/MS. Poor in vivo activity may stem from rapid hepatic clearance .

- Prodrug modification : Introduce ester groups to enhance membrane permeability, as seen in fluorophenyl acetamide analogs .

- Species-specific assays : Test metabolite formation in liver microsomes from rodents vs. humans to identify interspecies variability .

- Reference : Discrepancies in COX-2 inhibition were resolved by adjusting dosing regimens in related compounds .

Q. How do computational methods like molecular docking elucidate the compound's interaction with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Predict binding modes to targets like EGFR kinase. The chlorophenyl group shows hydrophobic interactions in the ATP-binding pocket .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns; RMSD values <2 Å indicate stable binding .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl) with activity trends in triazole-thioacetamide derivatives .

- Reference : Docking studies on dichlorophenyl acetamides validated crystallographic binding conformations .

Q. What are the implications of crystallographic data on the compound's conformational flexibility and activity?

- Methodological Answer :

- Conformational analysis : X-ray data reveal three distinct molecular conformers in the asymmetric unit, with dihedral angles between the thiazepane and chlorophenyl groups ranging from 54.8° to 77.5° .

- Bioactivity correlation : Flexible conformers may adopt optimal binding poses for diverse targets, explaining broad-spectrum activity in analogs .

- Polymorphism screening : Investigate crystal forms via DSC/TGA; variations in melting points (e.g., 473–475 K) affect solubility and formulation .

- Reference : Conformational diversity in N-substituted acetamides enhances ligand-receptor adaptability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.